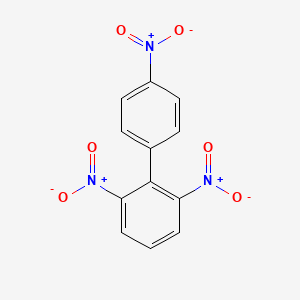
(Propan-2-ylideneamino) carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propan-2-ylideneamino) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a carbamate group attached to a propan-2-ylideneamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-ylideneamino) carbamate can be achieved through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, in the presence of a catalyst. This method is environmentally friendly and avoids the use of toxic reagents like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields the desired carbamate with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow systems to enhance efficiency and scalability. Catalysts such as iron-chrome complexes are used to facilitate the reaction, leading to high yields and selectivity . This method is preferred due to its sustainability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-ylideneamino) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
(Propan-2-ylideneamino) carbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (Propan-2-ylideneamino) carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, influencing the compound’s biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed with strong acids.
Carboxybenzyl (Cbz) Carbamate: Another protecting group, removed by catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) Carbamate: Used in peptide synthesis, removed with amine bases.
Uniqueness
(Propan-2-ylideneamino) carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate bonds and participate in various reactions makes it valuable in multiple applications.
Properties
CAS No. |
17686-66-7 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(propan-2-ylideneamino) carbamate |
InChI |
InChI=1S/C4H8N2O2/c1-3(2)6-8-4(5)7/h1-2H3,(H2,5,7) |
InChI Key |
FVZBZOHLIPJKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


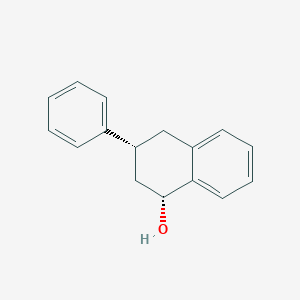
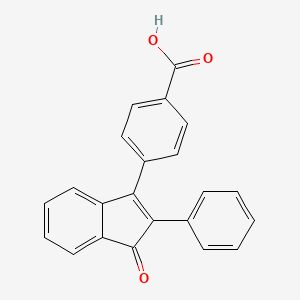

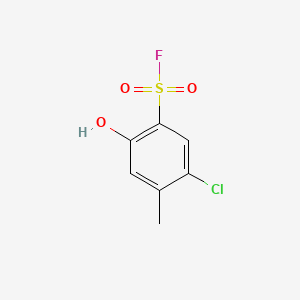
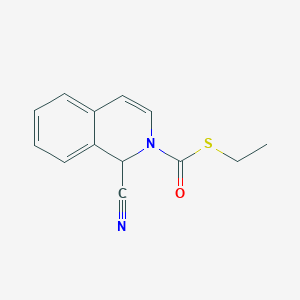

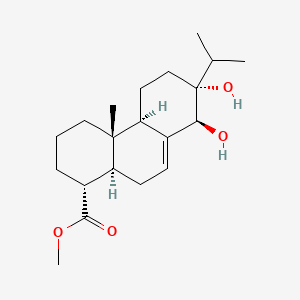

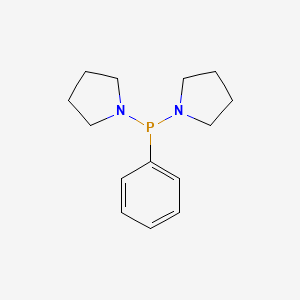
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
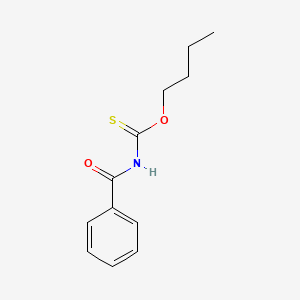
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
